2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide
Description
2-(6-(3,4-Dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core fused with a 3-oxo group. Key structural elements include:
- A 3,4-dimethylphenyl substituent at position 6 of the pyridazin ring.
- An N-(2-methoxybenzyl)acetamide side chain at position 2.
Properties
IUPAC Name |
2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-8-9-17(12-16(15)2)19-10-11-21-26-27(23(30)28(21)25-19)14-22(29)24-13-18-6-4-5-7-20(18)31-3/h4-12H,13-14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJGXHAKLLFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide , with CAS number 1251680-87-1 , is a novel triazolopyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.5 g/mol . The structure features a triazole ring fused to a pyridazine ring, along with dimethylphenyl and methoxybenzyl substituents. The unique arrangement of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1251680-87-1 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that modulate various biological pathways. Preliminary studies suggest that it may act as an inhibitor in certain signaling pathways associated with cancer and inflammation.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant anticancer properties by targeting polo-like kinase 1 (Plk1), a critical regulator in cell division and proliferation. Inhibitors of Plk1 have been shown to induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells . The specific compound under discussion has not been extensively studied in clinical trials yet; however, its structural analogs have demonstrated promising results.
Anti-inflammatory Effects
In vitro studies have suggested that derivatives from the same chemical class can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The potential for this compound to reduce inflammation could be significant for therapeutic applications in diseases characterized by chronic inflammation .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Anti-inflammatory Activity :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The N-(2-methoxybenzyl)acetamide group in the target compound distinguishes it from analogs with alternative benzyl substituents:
Core Heterocyclic Modifications
Variations in the fused heterocyclic ring system significantly impact bioactivity:
Substituent Effects on the Pyridazin Ring
The 3,4-dimethylphenyl group at position 6 is a critical structural feature. Comparisons include:
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of triazolo-pyridazine precursors with substituted acetamide derivatives. Key steps include:
- Coupling Reactions : Use of carbodiimide-mediated coupling agents (e.g., EDC/HOBt) to link the triazolo-pyridazine core to the 2-methoxybenzylacetamide moiety .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final purity (>95%) is confirmed via HPLC .
- Critical Conditions : Maintain anhydrous environments for amide bond formation and monitor pH during cyclization (optimal pH 6.5–7.5) to avoid side-product formation .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 445.18) and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What safety protocols must be followed during handling and storage?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to light or moisture, which may degrade the triazolo-pyridazine core .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict byproduct formation?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
- Byproduct Prediction : Molecular dynamics simulations (e.g., Gaussian 16) can predict competing reactions, such as unintended cyclization at the pyridazine N-oxide site, enabling preemptive adjustments .
- Solvent Selection : COSMO-RS simulations to screen solvents (e.g., DMF vs. THF) for improved yield and reduced side reactions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and IC determination. Variations in cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that might inhibit or enhance activity in certain conditions .
- Dose-Response Curves : Validate data with at least three independent replicates and apply Hill slope analysis to distinguish true activity from assay noise .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via UPLC-PDA for degradation products (e.g., loss of the methoxybenzyl group) .
- Plasma Stability Assays : Incubate with human plasma (1 mg/mL, 37°C) and quantify intact compound over 24 hours using LC-MS/MS .
Q. How do structural modifications influence target binding affinity?
- SAR Studies : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Assess changes in binding to kinases (e.g., CDK2) via surface plasmon resonance (SPR) .
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets. Key residues (e.g., Lys33, Glu81) may form hydrogen bonds with the triazolo-pyridazine core .
Data Contradiction Analysis
Q. How to address conflicting spectral data between synthesized batches?
- Batch Comparison : Perform NMR overlay analysis to detect impurities (e.g., residual solvents like DMSO at δ 2.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) resolves ambiguity in tautomeric forms (e.g., keto-enol isomerism in the triazolo ring) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm nitrogen connectivity in the triazolo-pyridazine system .
Q. Why do solubility measurements vary across studies?
- pH Dependency : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method. The acetamide moiety shows higher solubility at pH < 4 due to protonation .
- Polymorphism Screening : Use DSC and PXRD to identify amorphous vs. crystalline forms, which differ in solubility by up to 10-fold .
Methodological Guidelines
Q. What strategies improve yield in large-scale synthesis?
Q. How to validate the compound’s purity for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
